molecular formula C20H16N4S B1285196 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 847503-25-7

4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1285196
CAS No.: 847503-25-7
M. Wt: 344.4 g/mol
InChI Key: GAAMMPVKKCDGCD-UHFFFAOYSA-N
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Description

4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazoles and quinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both triazole and quinoline moieties in a single molecule makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Quinoline Derivative: The synthesis begins with the preparation of a 2-phenylquinoline derivative through a Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst.

    Formation of Triazole Ring: The quinoline derivative is then reacted with hydrazine hydrate and carbon disulfide to form the triazole ring. This step usually requires refluxing in ethanol or another suitable solvent.

    Allylation: The final step involves the allylation of the triazole-thiol compound using an allyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various allyl-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is not fully understood but is believed to involve multiple molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases.

    Receptor Modulation: It may interact with specific receptors on the cell surface, altering signal transduction pathways.

    DNA Interaction: The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-selenol
  • 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-amine

Uniqueness

The unique combination of the triazole and quinoline moieties in this compound provides a distinct set of chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable target for further research and development.

Properties

IUPAC Name

3-(2-phenylquinolin-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4S/c1-2-12-24-19(22-23-20(24)25)16-13-18(14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAMMPVKKCDGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130782
Record name 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847503-25-7
Record name 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847503-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
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4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
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4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

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